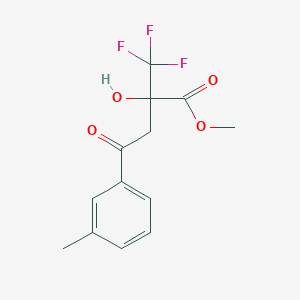

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with increased stability and bioactivity in pharmaceuticals and agrochemicals . The presence of both hydroxy and oxo groups in its structure allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula |

C13H13F3O4 |

|---|---|

Molecular Weight |

290.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C13H13F3O4/c1-8-4-3-5-9(6-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |

InChI Key |

MJQVYDZYFFJHNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule through radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioactivity, allowing it to effectively interact with enzymes and receptors. The hydroxy and oxo groups contribute to its reactivity, enabling it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

- Methyl 2-hydroxy-4-(3-chlorophenyl)-4-oxo-2-(trifluoromethyl)butanoate

- Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts increased stability and bioactivity compared to similar compounds. The specific arrangement of functional groups in its structure also allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.

Biological Activity

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is particularly noteworthy, as it has been associated with enhanced biological activity and metabolic stability.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C13H12F3O3

- IUPAC Name : Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit increased lipophilicity and membrane permeability, which can enhance their interactions with biological targets. The biological activities of methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory processes. Such inhibition could have implications for anti-inflammatory therapies.

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. For instance, it was evaluated against the MCF-7 breast cancer cell line, revealing significant growth inhibition.

Enzyme Inhibition Studies

A detailed investigation into the inhibitory effects on COX enzymes revealed:

- COX-2 Inhibition : The compound demonstrated moderate inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines provided insights into the compound's potential as an anticancer drug:

- MCF-7 Cell Line : Showed significant cytotoxicity, with an IC50 value that supports further development for breast cancer treatment.

Case Studies

-

In Vitro Evaluation Against Cancer Cells :

- A study assessed the effects of methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Molecular Docking Studies :

- Molecular docking simulations were performed to predict the binding affinity of this compound to COX enzymes. The presence of the trifluoromethyl group was found to enhance binding interactions due to favorable electrostatic and hydrophobic interactions.

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| COX-2 Inhibition | 19.2 | Cyclooxygenase |

| Cytotoxicity (MCF-7) | 15.6 | Breast Cancer Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.